benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate
CAS No.:
Cat. No.: VC13789247
Molecular Formula: C14H15N3O2
Molecular Weight: 257.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15N3O2 |
|---|---|
| Molecular Weight | 257.29 g/mol |
| IUPAC Name | benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C14H15N3O2/c15-12-6-7-13(16-8-12)9-17-14(18)19-10-11-4-2-1-3-5-11/h1-8H,9-10,15H2,(H,17,18) |
| Standard InChI Key | RVZIEIPOHGTKRD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=C2)N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=C2)N |
Introduction
Structural and Molecular Characteristics
Benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate belongs to the carbamate class, featuring a benzyloxycarbonyl group attached to a methylamine-substituted pyridine ring. Its molecular weight is 257.29 g/mol, with the IUPAC name benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate. The compound’s structure is defined by the SMILES notation C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=C2)N, which underscores the spatial arrangement of its functional groups.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₂ |
| Molecular Weight | 257.29 g/mol |
| IUPAC Name | benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate |
| SMILES | C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=C2)N |
| PubChem CID | 130865575 |
The aminopyridine moiety contributes to its polarity and hydrogen-bonding capacity, critical for interactions with biological targets.
Synthesis and Optimization Strategies
The synthesis of benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate typically involves a two-step process:
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Formation of the Pyridine Intermediate: 5-Aminopyridine is functionalized with a methyl group to yield (5-aminopyridin-2-yl)methanamine.
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Carbamate Formation: The intermediate reacts with benzyl chloroformate under basic conditions to form the carbamate linkage.
Recent advancements propose using continuous flow reactors to enhance yield and purity, particularly for large-scale production. Automated synthesis systems further refine stoichiometric control, reducing byproduct formation.
Biological Activities and Mechanistic Insights
Benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate exhibits potential as an enzyme inhibitor, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies on analogous carbamates, such as benzene-based derivatives, demonstrate competitive inhibition by binding to enzyme active sites, disrupting substrate hydrolysis . For instance, compound 28 (benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate) achieved an IC₅₀ of 0.08 µM against BChE, highlighting the role of aromatic and carbamate groups in enhancing inhibitory potency .
While direct data on this compound’s efficacy is limited, structural analogs suggest mechanisms involving allosteric modulation or covalent binding to catalytic residues. The 5-aminopyridine group may facilitate π-π stacking with aromatic amino acids in enzyme pockets, stabilizing inhibitor-enzyme complexes.
Applications in Medicinal Chemistry
The compound’s dual functionality—a carbamate group for reactivity and an aminopyridine for target binding—makes it valuable in:
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Drug Discovery: As a scaffold for designing kinase or protease inhibitors.
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Enzyme Studies: Probing cholinesterase dynamics in neurodegenerative diseases.
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Chemical Biology: Tagging proteins via carbamate-mediated crosslinking.
Ongoing research explores its utility in synthesizing piperidine derivatives, which modulate neurotransmitter systems. For example, benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate, a structural relative, exhibits neuropharmacological activity by interacting with GABA receptors.
Physical and Chemical Properties
The compound’s solubility in polar solvents (e.g., DMSO, ethanol) and melting point (unreported in literature) are inferred from analogs. Its logP value, estimated at 1.24, suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Stability studies indicate susceptibility to hydrolysis under acidic or alkaline conditions, necessitating storage in anhydrous environments.
Future Research Directions
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Synthetic Optimization: Scaling production via flow chemistry and catalytic methods.
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Biological Screening: Evaluating inhibition kinetics against AChE, BChE, and kinases.
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Structural Modification: Introducing halogen or alkyl groups to enhance binding affinity.
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Therapeutic Potential: Assessing efficacy in models of Alzheimer’s disease or cancer.
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